2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic Acid
CAS No.: 18955-88-9
Cat. No.: VC21053245
Molecular Formula: C6H4F3NO3
Molecular Weight: 195.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18955-88-9 |
---|---|
Molecular Formula | C6H4F3NO3 |
Molecular Weight | 195.1 g/mol |
IUPAC Name | 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid |
Standard InChI | InChI=1S/C6H4F3NO3/c1-2-10-3(5(11)12)4(13-2)6(7,8)9/h1H3,(H,11,12) |
Standard InChI Key | CPJRDBNLRNFKFI-UHFFFAOYSA-N |
SMILES | CC1=NC(=C(O1)C(F)(F)F)C(=O)O |
Canonical SMILES | CC1=NC(=C(O1)C(F)(F)F)C(=O)O |
Introduction
Chemical Structure and Properties
2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid (CAS: 18955-88-9) is a heterocyclic compound featuring an oxazole ring substituted with a methyl group at the 2-position, a trifluoromethyl group at the 5-position, and a carboxylic acid group at the 4-position. This specific arrangement of functional groups contributes to its unique chemical properties and biological activities. The compound has potential applications in medicinal chemistry, materials science, and agrochemical development due to its structural features.
Physical and Chemical Properties
The compound exists as a white solid with specific physical and chemical characteristics as outlined in the following table:
Property | Value |
---|---|
Molecular Formula | C₆H₄F₃NO₃ |
Molecular Weight | 195.10 g/mol |
Physical Form | White solid |
Melting Point | 61-64°C |
Boiling Point | 254.2±40.0°C (Predicted) |
Density | 1.526±0.06 g/cm³ (Predicted) |
pKa | 2.51±0.36 (Predicted) |
The compound's molecular structure features several key elements that contribute to its reactivity and biological activity. The oxazole ring provides a rigid scaffold, while the trifluoromethyl group enhances lipophilicity and metabolic stability. The carboxylic acid moiety serves as a versatile functional group for further chemical modifications and potential hydrogen bonding interactions with biological targets .
Chemical Identifiers
For reference purposes, the compound can be identified through various systematic nomenclature systems:
Identifier | Value |
---|---|
CAS Number | 18955-88-9 |
IUPAC Name | 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid |
InChI | InChI=1S/C6H4F3NO3/c1-2-10-3(5(11)12)4(13-2)6(7,8)9/h1H3,(H,11,12) |
InChI Key | CPJRDBNLRNFKFI-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC(=C(O1)C(F)(F)F)C(=O)O |
Synthesis Methods
Several synthetic routes have been developed for the preparation of 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid, each with specific advantages depending on the scale and purpose of production.
Laboratory Synthesis
The synthesis of 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid typically involves cyclization reactions of appropriate precursors under controlled conditions. Common laboratory-scale methods employ the reaction of suitably functionalized precursors that can form the oxazole ring with appropriate substituents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Specific Synthetic Route Example
A documented synthetic procedure involves the conversion of 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid to its corresponding carboxamide derivative:
HATU (292.0 mg, 0.77 mmol) and N,O-dimethylhydroxylamine (31.0 mg, 0.51 mmol) were added to a stirred mixture of 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid (100.0 mg, 0.51 mmol) and DIPEA (199.0 mg, 1.54 mmol) in DMF (5.00 mL). The reaction mixture was stirred at 25°C for 14 hours, then diluted with ethyl acetate and washed with water. The organic layers were combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography, eluting with petroleum ether/ethyl acetate (1:1 v/v) to obtain N-methoxy-N,2-dimethyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide (105.0 mg) as a solid .
This synthetic example illustrates the reactivity of the carboxylic acid group, which allows for the preparation of various derivatives that may possess different or enhanced biological activities.
Industrial Production Considerations
For industrial-scale production, continuous flow processes are often employed to ensure consistent quality and high yield. The synthesis typically involves precise control of reaction parameters such as temperature, pressure, and pH to optimize the process. Purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity. These scaled-up processes require careful engineering to maintain efficiency and cost-effectiveness while meeting quality standards.
Chemical Reactions
2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid can participate in various chemical reactions, highlighting its versatility in synthetic chemistry.
Reactivity of the Carboxylic Acid Group
The carboxylic acid functionality serves as a versatile handle for further transformations. Common reactions include:
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Esterification: Reaction with alcohols in the presence of acid catalysts to form esters
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Amidation: Conversion to amides through reaction with amines, often facilitated by coupling reagents
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Reduction: Conversion to alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
These transformations allow for the creation of diverse libraries of derivatives with potentially enhanced biological activities or improved pharmacokinetic properties.
Reactions Involving the Oxazole Ring
The oxazole heterocycle can undergo various transformations:
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Electrophilic substitution reactions, although these are typically difficult due to the deactivating effect of the electron-withdrawing trifluoromethyl group
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Nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups
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Ring opening reactions under specific conditions, leading to acyclic derivatives
The presence of the trifluoromethyl group significantly influences the electronic properties of the oxazole ring, affecting its reactivity toward various reagents and the regioselectivity of reactions.
Biological Activity
Research has revealed significant biological activities for 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid and its derivatives, making it a compound of interest in pharmaceutical research.
Antimicrobial Properties
Studies have demonstrated that oxazole derivatives, including those based on 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid, possess antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values against several fungal strains have been determined:
Pathogen | MIC (µg/mL) |
---|---|
Candida albicans | 1.6 |
Candida tropicalis | 3.2 |
Candida krusei | 3.2 |
Candida neoformans | 1.6 |
Aspergillus niger | 1.6 |
Aspergillus flavus | 3.2 |
These results indicate significant antifungal activity, particularly against Candida and Aspergillus species, suggesting potential applications in the development of novel antifungal agents.
Anticancer Activity
Research has indicated that oxazole derivatives, including compounds related to 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid, exhibit anticancer properties. In vitro studies have demonstrated inhibitory effects on the proliferation of various cancer cell lines:
Cancer Cell Line | IC₅₀ (µM) |
---|---|
HeLa (cervical cancer) | 24 |
MCF-7 (breast cancer) | 30 |
A549 (lung cancer) | 20 |
The IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%. These findings suggest selective cytotoxicity towards cancer cells, highlighting the potential of this compound class in anticancer drug development.
Anti-inflammatory Activity
In vitro studies have shown that 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid derivatives can significantly reduce the production of pro-inflammatory cytokines in activated macrophages. This anti-inflammatory activity suggests potential therapeutic applications in conditions characterized by chronic inflammation. The specific mechanisms underlying these anti-inflammatory effects likely involve modulation of inflammatory signaling pathways, though further research is needed to fully elucidate these mechanisms.
Mechanism of Action
The biological activities of 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid and its derivatives are linked to their structural features and subsequent interactions with biological targets.
Molecular Interactions
The compound's activity involves several key molecular interactions:
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The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and improving bioavailability
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The oxazole ring provides a rigid scaffold that can interact with specific binding sites on target proteins
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The carboxylic acid group can form hydrogen bonds with amino acid residues in protein binding pockets
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The methyl group at the 2-position contributes to optimal spatial arrangement for target binding
Structure-Activity Relationships
Studies exploring the structure-activity relationships of oxazole derivatives have highlighted several key findings:
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The presence and position of the trifluoromethyl group significantly influence antimicrobial activity
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Modifications to the carboxylic acid group can enhance or attenuate specific biological activities
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The nature of substituents on the oxazole ring affects target selectivity and potency
Understanding these relationships guides rational design of more potent and selective derivatives for specific therapeutic applications.
Research Applications
2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid has found applications in various fields of scientific research, particularly in drug discovery and development.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a valuable building block for the synthesis of potential therapeutic agents:
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Development of novel antimicrobial agents to address growing antibiotic resistance
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Creation of targeted anticancer compounds with improved selectivity profiles
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Design of anti-inflammatory drugs with reduced side effects compared to current therapies
The compound's versatile structure allows for extensive modification to optimize drug-like properties such as potency, selectivity, and pharmacokinetic characteristics.
Agrochemical Applications
Research in agrochemical development has explored oxazole derivatives for several purposes:
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Herbicide development, where the compounds can selectively target plant-specific pathways
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Fungicide creation for crop protection with minimal environmental impact
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Pest control agents with reduced toxicity to non-target organisms
Field trials have demonstrated that certain derivatives can effectively control common weeds while maintaining crop safety, highlighting their potential in sustainable agriculture.
Materials Science
In materials science, the trifluoromethyl-containing oxazole structure contributes valuable properties to advanced materials:
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Enhanced thermal stability due to the strong carbon-fluorine bonds
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Improved chemical resistance, particularly to oxidizing agents
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Unique optical properties that may be exploited in specialized applications
These characteristics make derivatives of this compound useful in developing high-performance polymers and specialty materials for industrial applications.
Comparison with Similar Compounds
To better understand the unique properties of 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid, it is valuable to compare it with structurally related compounds.
Structural Analogs
Several related oxazole derivatives provide useful comparisons:
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2-Methyl-1,3-oxazole-4-carboxylic acid (CAS: 23012-17-1): Lacks the trifluoromethyl group at the 5-position, resulting in lower lipophilicity and different bioactivity profiles
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2-Phenyl-5-(trifluoromethyl)-oxazole-4-carboxylic acid (CAS: 236736-23-5): Contains a phenyl rather than methyl group at the 2-position, potentially enhancing π-π interactions with target proteins
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5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid: A positional isomer with the trifluoromethyl and methyl groups exchanged, altering the electronic distribution across the molecule
These structural variations significantly impact physical properties, chemical reactivity, and biological activities, highlighting the importance of precise molecular design in developing compounds for specific applications.
Distinctive Features
The unique combination of substituents in 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid confers several distinctive features:
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The trifluoromethyl group increases metabolic stability by resisting enzymatic degradation
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The positioning of functional groups creates a specific electronic distribution that influences binding to biological targets
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The balance of lipophilic and hydrophilic elements contributes to favorable pharmacokinetic properties
These features distinguish this compound from its analogs and explain its specific pattern of biological activities.
Case Studies in Research
Several research initiatives have explored the potential of 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid and related compounds in different applications.
Pharmaceutical Development
A notable case study involved the synthesis and evaluation of various derivatives for antimicrobial activity. Researchers identified structure-activity relationships that guided optimization of lead compounds. The study revealed that modifications to the carboxylic acid group significantly influenced antimicrobial potency, with certain amide derivatives showing enhanced activity against resistant bacterial strains.
Another investigation focused on derivatives with anticancer properties, demonstrating that compounds with specific substitution patterns exhibited selective activity against certain cancer cell lines with minimal toxicity to normal cells. This selectivity is crucial for developing therapeutic agents with improved safety profiles.
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